2-Chloro-4-(2-fluoroethoxy)pyrimidine
Description
2-Chloro-4-(2-fluoroethoxy)pyrimidine is a pyrimidine derivative substituted with a chlorine atom at position 2 and a 2-fluoroethoxy group at position 4. The pyrimidine core is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 5.
Properties
Molecular Formula |
C6H6ClFN2O |
|---|---|
Molecular Weight |
176.57 g/mol |
IUPAC Name |
2-chloro-4-(2-fluoroethoxy)pyrimidine |
InChI |
InChI=1S/C6H6ClFN2O/c7-6-9-3-1-5(10-6)11-4-2-8/h1,3H,2,4H2 |
InChI Key |
XQUWFKZYUOVSEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1OCCF)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their synthetic routes, and biological activities:
2.1 Structural and Electronic Effects
- Pyrimidine vs. This structural feature is critical for anticonvulsant activity in MES models . In contrast, the simpler pyrimidine core of the target compound may offer greater synthetic flexibility and reduced steric hindrance. Substituent Effects:
- 2-Fluoroethoxy: Combines the electron-withdrawing nature of fluorine with the ether oxygen’s hydrogen-bonding capability. This balance may improve solubility compared to bulkier substituents like 3-nitrophenoxy () or 3-(trifluoromethyl)phenoxy ().
- Triazole/Imidazole : Heterocyclic substituents () enhance interactions with biological targets (e.g., GABA receptors) but may increase molecular weight and reduce bioavailability.
- Vinyl Groups : Enable conjugate addition reactions () for further functionalization, a feature absent in the target compound’s stable ether linkage.
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